molecular formula C12H11ClN2O2 B7557280 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B7557280
M. Wt: 250.68 g/mol
InChI Key: LDCCNSUQEHQDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide, also known as CCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCBA is a white to off-white solid that is soluble in organic solvents and has a molecular weight of 284.76 g/mol.

Scientific Research Applications

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neurology. In medicinal chemistry, 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has been studied for its effects on various neurotransmitters and receptors, including dopamine, serotonin, and GABA. In neurology, 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has been studied for its potential as a neuroprotective agent and its effects on neuroinflammation.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors, including dopamine, serotonin, and GABA. 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of neuroinflammation, and the improvement of cognitive function. 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments, including its relative ease of synthesis and its potential as a drug candidate for various diseases. However, 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide research, including further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its effects on different neurotransmitters and receptors. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide and to investigate its potential side effects. Overall, 2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide has shown promise as a versatile compound with potential applications in various scientific research fields.

Synthesis Methods

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoic acid with cyclopropylamine, followed by cyclization and acetylation. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-6-11(16)14-8-3-4-10-9(5-8)15-12(17-10)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCNSUQEHQDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)acetamide

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